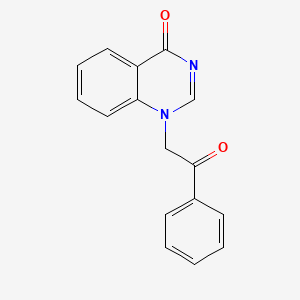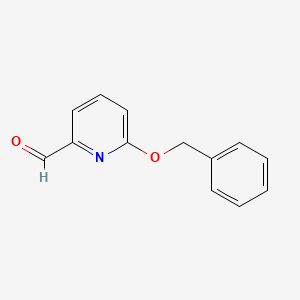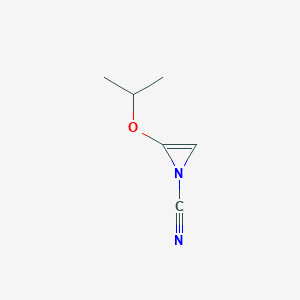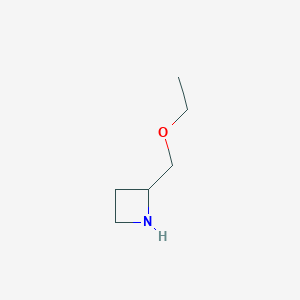
2-(1,3,4-Oxadiazol-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,4-Oxadiazol-2-yl)acetaldehyde: is a heterocyclic compound containing an oxadiazole ring. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, the reaction of an appropriate hydrazide with an aldehyde in the presence of a dehydrating agent can yield the desired oxadiazole .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxadiazoles.
Applications De Recherche Scientifique
Chemistry: 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as acetylcholinesterase, which is relevant in the treatment of diseases like Alzheimer’s .
Medicine: The compound’s derivatives have been explored for their antimicrobial, antiviral, and anticancer properties. For example, some derivatives have shown activity against bacterial strains and cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer applications, it may inhibit enzymes like thymidylate synthase or topoisomerase, disrupting DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar applications but different chemical properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Similar to 2-(1,3,4-Oxadiazol-2-yl)acetaldehyde but with different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C4H4N2O2 |
|---|---|
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
2-(1,3,4-oxadiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C4H4N2O2/c7-2-1-4-6-5-3-8-4/h2-3H,1H2 |
Clé InChI |
BSEXVEXEJBKPTB-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(O1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)



![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)





